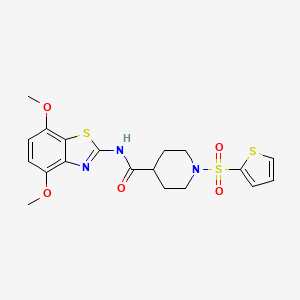

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S3/c1-26-13-5-6-14(27-2)17-16(13)20-19(29-17)21-18(23)12-7-9-22(10-8-12)30(24,25)15-4-3-11-28-15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETZOOFIMFNDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 4,7-dimethoxy-2-aminothiophenol with a suitable aldehyde under acidic conditions.

Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

Sulfonylation: The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base.

Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the piperidine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole ring, depending on the conditions and reagents used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzothiazole ring can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a dimethoxybenzothiazole, piperidine-carboxamide, and thiophene sulfonyl groups. Below is a detailed comparison with structurally related compounds from the literature:

Structural Analogs and Key Differences

Key Observations:

- Core Heterocycles : The target compound’s benzothiazole core differentiates it from triazole-thiones (e.g., compounds [7–9]), which exhibit tautomerism between thiol and thione forms . Benzothiazoles are more rigid and may confer enhanced π-stacking interactions in biological targets.

- Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound contrasts with phenylsulfonyl (e.g., compounds [7–9]) or piperidinylsulfonyl (e.g., ) substituents. Thiophene’s electron-rich nature could enhance binding to aromatic residues in enzymes.

- Linker and Substituents : The piperidine-4-carboxamide linker in the target compound differs from pyrrolidine-carboxamide (e.g., ) or benzamide linkers (e.g., ). Piperidine’s larger ring size may influence conformational flexibility and solubility.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C25H26N4O3S3

- Molecular Weight : 494.67 g/mol

- IUPAC Name : this compound

The compound features a benzothiazole ring and a piperidine moiety, known for their roles in various pharmacological activities. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved through the condensation of 4,7-dimethoxy-2-aminothiophenol with an aldehyde under acidic conditions.

- Piperidine Ring Formation : Introduced via nucleophilic substitution using a suitable piperidine derivative.

- Sulfonylation : The thiophene-2-sulfonyl group is added through a sulfonylation reaction with thiophene-2-sulfonyl chloride in the presence of a base.

This compound exhibits various biological activities through specific mechanisms:

- Antibacterial Activity : Preliminary studies indicate that compounds similar to this one can inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity against these strains .

- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. This activity is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

- Anti-inflammatory and Anticancer Properties : Benzothiazole derivatives have been reported to possess anti-inflammatory and anticancer activities, making this compound a candidate for further research in cancer therapy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:

The synthesis involves three primary stages:

Formation of the benzothiazole core : Start with o-aminothiophenol derivatives and dimethoxy-substituted aldehydes under oxidative conditions (e.g., iodine or hydrogen peroxide) .

Sulfonylation of piperidine : React piperidine-4-carboxamide with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts .

Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the benzothiazole and sulfonylated piperidine moieties. Monitor reaction progress via TLC and purify via column chromatography .

Advanced: How can Design of Experiments (DOE) optimize sulfonylation yield and purity?

Answer:

Apply a fractional factorial design to systematically vary:

- Temperature (0–40°C), solvent polarity (DMF vs. DCM), reaction time (2–24 hours), and base equivalents (1–3 eq).

Use response surface methodology (RSM) to identify interactions. For example, higher DMF ratios improve solubility but may require lower temperatures to avoid decomposition. Validate optimal conditions (e.g., 15°C, 2.5 eq base, 12 hours) with triplicate runs to confirm reproducibility .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the sulfonyl group).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based cytotoxicity assays vs. resazurin reduction).

- Compound purity : Re-test batches with HPLC-validated purity and control for hygroscopicity.

- Structural analogs : Compare with derivatives lacking the 4,7-dimethoxy groups to isolate electronic effects on target binding .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs to map binding poses. Focus on hydrogen bonds between the sulfonyl group and Arg/Lys residues.

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of piperidine-thiophene conformations .

- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values) .

Basic: How do methoxy groups on benzothiazole influence physicochemical properties?

Answer:

- Lipophilicity : Methoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.

- Electronic effects : Electron-donating methoxy groups stabilize the benzothiazole ring, altering UV-Vis absorbance (λmax ~320 nm) and reactivity in electrophilic substitutions .

Advanced: What strategies prevent side reactions during benzothiazole formation?

Answer:

- Oxidative control : Use catalytic iodine instead of excess H2O2 to minimize over-oxidation of thiol intermediates.

- Protecting groups : Temporarily block the piperidine amine with Boc groups during benzothiazole synthesis to prevent unwanted nucleophilic attacks .

Basic: Which in vitro assays evaluate anticancer potential?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Apoptosis : Flow cytometry using Annexin V/PI staining.

- Target inhibition : Kinase inhibition assays (e.g., EGFR or PI3K) with recombinant enzymes .

Advanced: How to address challenges in pilot-scale synthesis?

Answer:

- Heat transfer : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic sulfonylation.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling.

- Process analytics : Implement inline FTIR to monitor reaction endpoints and reduce batch variability .

Basic: What are common degradation pathways under acidic/basic conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.